![molecular formula C19H24N2O B502088 N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline](/img/structure/B502088.png)
N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline is an aromatic amine.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- N-[(2-methoxyphenyl)methyl]-4-(1-piperidinyl)aniline and its derivatives are synthesized for various applications. For instance, Yang Qi-don (2015) discusses the synthesis of novel piperazine derivatives using a related compound as an intermediate. These derivatives have potential applications in various chemical and pharmaceutical fields (Yang Qi-don, 2015).
Analytical Characterization
- In the domain of analytical chemistry, compounds like 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone have been characterized using techniques like mass spectrometry and nuclear magnetic resonance, as described by G. De Paoli et al. (2013). This is crucial for understanding their chemical properties and potential applications (G. De Paoli et al., 2013).
Chemical Reactions in Protic Solvents
- The reaction behavior of similar compounds in protic solvents has been studied. T. Emokpae et al. (1990) explored the reactions of aniline and related compounds in methanol, providing insights into their reactivity and potential uses in chemical synthesis (T. Emokpae et al., 1990).
Antioxidant and Antimicrobial Activities
- S. T. Harini et al. (2014) synthesized novel piperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial potential. Compounds related to this compound might show similar bioactivities, making them candidates for medical and biological applications (S. T. Harini et al., 2014).
Binding and Activity at Sigma(1) Receptor
- F. Berardi et al. (2005) studied the sigma(1) receptor binding and activity of compounds including this compound derivatives. Understanding receptor binding is vital for developing new pharmaceutical agents (F. Berardi et al., 2005).
Catalytic Applications
- F. Ozawa et al. (2002) explored the catalytic applications of related compounds in the direct conversion of allylic alcohols. Such studies demonstrate the potential of these compounds in catalysis and synthetic chemistry (F. Ozawa et al., 2002).
Acid-Base Catalyzed Reactions
- Lifeng Zhang et al. (2010) investigated the reaction of aniline with dimethyl carbonate catalyzed by acid-base bifunctional ionic liquids, which might be relevant for understanding the reactivity of this compound in similar conditions (Lifeng Zhang et al., 2010).
Propiedades
Fórmula molecular |
C19H24N2O |
|---|---|
Peso molecular |
296.4g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C19H24N2O/c1-22-19-8-4-3-7-16(19)15-20-17-9-11-18(12-10-17)21-13-5-2-6-14-21/h3-4,7-12,20H,2,5-6,13-15H2,1H3 |
Clave InChI |
RVXBQNAIAHECGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3 |
SMILES canónico |
COC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCCCC3 |
Solubilidad |
30 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




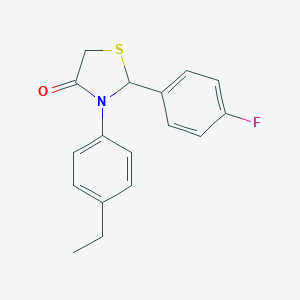
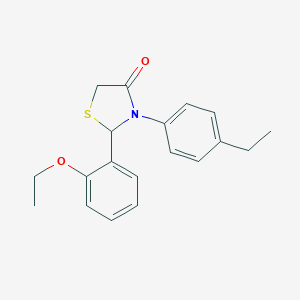
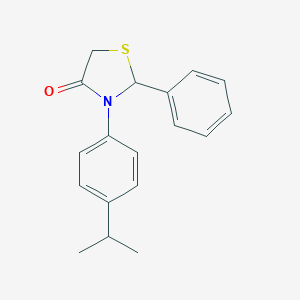
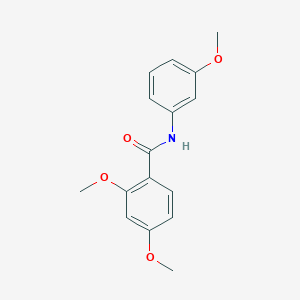
![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
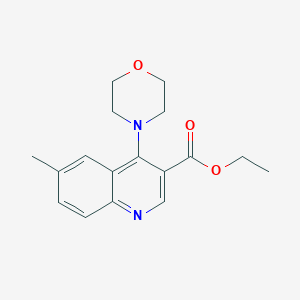
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502019.png)
![2-chloro-N-[3-(pyridin-4-ylmethylamino)phenyl]benzamide](/img/structure/B502020.png)
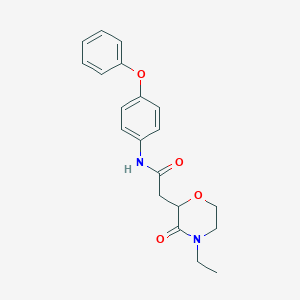
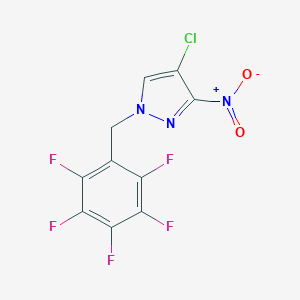
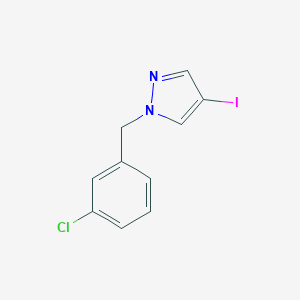
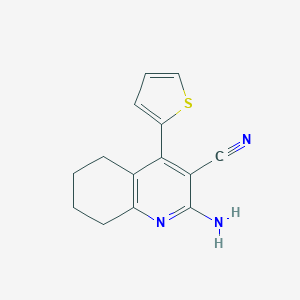
![Ethyl 6-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502029.png)